2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 2,5-dichlorobenzamide moiety via a thioether bridge. The thiadiazole ring is substituted with a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group, contributing to its steric and electronic uniqueness. Thiadiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s design incorporates halogenated aromatic systems and a thioether linkage, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-5-11(2)7-13(6-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)14-8-12(20)3-4-15(14)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJSUDXHKKIZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, typically starting with the preparation of the thiadiazole ring. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using thiosemicarbazide and a chlorinated acyl chloride.
Introduction of the Benzamide Group: The benzamide group can be introduced through a coupling reaction with the thiadiazole intermediate.
Substitution Reactions: The chloro and dimethylphenyl groups are introduced through substitution reactions, often involving chlorinating agents and dimethylphenylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Rings
- Target Compound : 1,3,4-Thiadiazole ring (two nitrogen atoms, one sulfur). The thiadiazole’s electron-deficient nature enhances reactivity toward nucleophilic substitution .
- Compound : 1,3,4-Thiadiazole ring substituted with a phenyl group at position 5, linked to a trichloroethylacetamide .
- Compound : 1,3-Thiazole ring (one nitrogen, one sulfur) with a 5-chloro substituent and 2,4-difluorobenzamide .
Substituent Effects
Hydrogen Bonding and Crystal Packing
Stability and Reactivity
- The target compound ’s thioether linkage may confer susceptibility to oxidative cleavage compared to the direct C–N bonds in ’s compound.
- The trichloroethyl group in enhances electrophilicity but may increase metabolic instability .
Spectral and Physicochemical Properties
Biological Activity
2,5-Dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has drawn attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a thiadiazole moiety, which is known for its diverse biological activities. The presence of chlorine atoms and a dimethylphenyl group suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole derivatives. For instance:
- Thiadiazole Derivatives : Various thiadiazole derivatives have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structural framework exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity (MIC μg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. faecium | 16 |
| 2,5-Dichloro-N-(...) | C. auris | 4 |
Anticancer Activity
The anticancer properties of similar benzamide derivatives have been documented in various studies. For example:
- Cell Line Studies : Compounds with structural similarities to 2,5-dichloro-N-(...) have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on A549 cells:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored. Thiadiazole derivatives have shown promise against various protozoan parasites:
- Screening Against Entamoeba histolytica : Similar compounds demonstrated potent activity with IC50 values significantly lower than those of established drugs like metronidazole .
Table 2: Antiparasitic Activity of Related Compounds
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| Compound C | E. histolytica | 1.47 |
| Compound D | Giardia intestinalis | 3.00 |
| 2,5-Dichloro-N-(...) | T. brucei | 49 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole-containing compounds often correlates with their structural features:
Q & A
Q. How should researchers design a synthetic route for this compound, and what key steps require optimization?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H2SO4) .
- Step 2 : Introduction of the thioether linkage using chloroacetyl chloride or similar reagents, requiring nucleophilic substitution at controlled pH and temperature (e.g., reflux in triethylamine) .
- Step 3 : Amide bond formation between the benzamide moiety and the thiadiazole-thioether intermediate, often using coupling agents like EDC/HOBt .
Critical Optimization Parameters : - Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Tin(II) chloride for reductions or hydrogen peroxide for oxidations may improve yields .
- Purification : Column chromatography or recrystallization (e.g., using pet-ether/acetone mixtures) ensures >95% purity .
Q. What analytical techniques are essential for confirming the compound’s structural identity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl groups (δ 165–170 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1670 cm<sup>-1</sup> confirm amide C=O stretches, while ~1120 cm<sup>-1</sup> indicates C-S bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> matching theoretical mass within 5 ppm) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves bond lengths and angles (e.g., planar thiadiazole rings with deviations <0.15 Å) .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points (e.g., melting points >200°C suggest thermal robustness) .
- Photostability : Expose to UV light (254–365 nm) for 24–72 hours; monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 2–12) for 48 hours; quantify intact compound using LC-MS .
- Long-Term Storage : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation/hydrolysis .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assay systems be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
- Dose-Response Analysis : Compare IC50/EC50 values across models; significant deviations (>10-fold) suggest assay-specific artifacts .
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to validate direct binding to purported targets (e.g., kinases or receptors) .
Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
Methodological Answer:
- Omics Profiling : Conduct transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify differentially expressed pathways post-treatment .
- CRISPR-Cas9 Screens : Knock out candidate targets (e.g., kinases) to assess loss of compound efficacy .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to proteins (e.g., docking scores ≤–7 kcal/mol indicate strong affinity) .
- Inhibitor Co-treatment : Combine with known pathway inhibitors (e.g., MAPK or PI3K inhibitors) to pinpoint synergistic/antagonistic effects .
Q. How can structural modifications enhance the compound’s pharmacokinetic (PK) properties without compromising activity?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH or –SO3H) to reduce LogP from >3 to 1–2, improving solubility .
- Metabolic Blocking : Replace labile substituents (e.g., methyl groups on the phenyl ring) with halogens (Cl/F) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask acidic/basic moieties (e.g., esterify carboxyl groups) to enhance oral bioavailability .
- In Silico ADMET Prediction : Tools like SwissADME predict absorption/distribution parameters early in design .
Q. What experimental approaches validate the compound’s selectivity against off-target proteins?
Methodological Answer:
- Kinase Profiling Panels : Test against 100+ kinases at 1 µM; <30% inhibition of non-targets indicates selectivity .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of intended vs. off-target proteins .
- SPR Competition Assays : Pre-incubate target protein with a known inhibitor; reduced compound binding confirms specificity .
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
Methodological Answer:
- Detailed Reaction Logs : Document exact reagent grades, solvent batches, and humidity/temperature fluctuations .
- Intermediate Characterization : Isolate and validate purity of intermediates (e.g., thiosemicarbazide precursors) before proceeding .
- Scale-Down Trials : Test small-scale (10–50 mg) protocols before scaling up; troubleshoot issues like exothermic side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
